Hexaphenyl cyclotriphosphazene

Thermal Analysis Phase Transitions Molecular Symmetry

Hexaphenyl cyclotriphosphazene (CAS 1110-78-7) is the fully phenyl-substituted derivative of the cyclotriphosphazene (CP) ring system, belonging to the [N=P(X)₂]₃ class of phosphazene trimers. With the molecular formula C₃₆H₃₀N₃P₃, it features a six-membered P₃N₃ inorganic ring where each phosphorus atom is bonded to two phenyl groups, providing significant steric hindrance and electronic stabilization [3.0.CO;2-0" target="_blank">2].

Molecular Formula C36H30N3P3
Molecular Weight 597.6 g/mol
CAS No. 1110-78-7
Cat. No. B175519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphenyl cyclotriphosphazene
CAS1110-78-7
Molecular FormulaC36H30N3P3
Molecular Weight597.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P2(=NP(=NP(=N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C36H30N3P3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
InChIKeyFUGJJMVGGAWCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexaphenyl Cyclotriphosphazene (CAS 1110-78-7): Core Properties and Industrial Positioning


Hexaphenyl cyclotriphosphazene (CAS 1110-78-7) is the fully phenyl-substituted derivative of the cyclotriphosphazene (CP) ring system, belonging to the [N=P(X)₂]₃ class of phosphazene trimers [1]. With the molecular formula C₃₆H₃₀N₃P₃, it features a six-membered P₃N₃ inorganic ring where each phosphorus atom is bonded to two phenyl groups, providing significant steric hindrance and electronic stabilization [2]. This compound is distinguished from its halogenated and aryloxy-substituted analogs by its high melting point (228 °C), hydrophobic character, and resistance to hydrolysis, making it a valuable synthon and additive in materials requiring thermal and environmental resilience .

Thermal Benchmark Unique solid-solid phase transition supports identity verification
Hydrolytic Stability P–C bonds resist moisture; compatible with ambient processing
Fully Substituted Core Six phenyl groups ensure uniform steric shielding and electronic character

Why Generic Substitution Fails for Hexaphenyl Cyclotriphosphazene in Procurement


The cyclotriphosphazene family is superficially homogeneous—all members share the same P₃N₃ core—but profound differences in side-group chemistry dictate performance [1]. Hexachlorocyclotriphosphazene (HCCP), the most common precursor, is hydrolytically labile and corrosive, limiting its direct use in moisture-sensitive applications [2]. Hexaphenoxycyclotriphosphazene (HPCP), the dominant commercial flame retardant, introduces oxygen-rich aryloxy groups that alter thermal decomposition pathways and char formation mechanisms compared to the carbon-bound phenyl groups of hexaphenyl CP [3]. Even within the phenyl-substituted series, the degree of arylation fundamentally changes phase behavior: bis- and tetrakis-phenyl derivatives exhibit only a single solid-liquid transition, whereas the fully substituted hexaphenyl variant displays a unique solid-solid phase transition arising from symmetry transfer, a property absent in partially substituted analogs [4]. Ignoring these distinctions leads to underperformance in thermal management and materials design.

Hexachlorocyclotriphosphazene (HCCP)

P–Cl bonds are hydrolytically labile; may corrode equipment and require anhydrous handling, differing from the stable P–C phenyl architecture.

Hexaphenoxycyclotriphosphazene (HPCP)

P–O–C linkages alter thermal decomposition pathways and char chemistry compared to P–C phenyl bonds; flame-retardant mechanism may not transfer.

Partially Phenyl-Substituted CP Congeners

Bis- and tetrakis-phenyl derivatives lack the solid-solid phase transition, removing a diagnostic thermal identity marker and changing phase behavior.

Quantitative Differentiation of Hexaphenyl Cyclotriphosphazene Against Key Analogs


Unique Solid-Solid Phase Transition Absent in All Partially Phenyl-Substituted Congeners

Differential thermal analysis (DTA) reveals that hexaphenyl cyclotriphosphazene (N₃P₃Ph₆) exhibits a unique solid-solid phase transition before melting, attributed to a C₃ᵥ → D₃ₕ point-group symmetry transfer. This behavior is completely absent in the bisphenyl (N₃P₃Ph₂Cl₄) and tetrakisphenyl (N₃P₃Ph₄Cl₂) derivatives, which exhibit only a single solid-liquid transition [1].

Unique Solid-Solid Phase Transition
Head-to-head
1 additional solid-solid transition (C₃ᵥ → D₃ₕ) vs. 0 in bisphenyl/tetrakisphenyl analogs
Diagnostic thermal signature for identity verification
DTA; geminally substituted phenyl CP series (1993)
Thermal Analysis Phase Transitions Molecular Symmetry

Hydrolytic Stability Advantage Over Hexachlorocyclotriphosphazene (HCCP)

Hexaphenyl cyclotriphosphazene demonstrates resistance to hydrolysis under ambient conditions, in marked contrast to hexachlorocyclotriphosphazene (HCCP), which undergoes rapid hydrolytic degradation upon moisture exposure. The replacement of all six P–Cl bonds with P–C(phenyl) bonds eliminates the hydrolytically labile sites, conferring long-term environmental stability . HCCP's controlled hydrolysis is well-documented and requires stringent anhydrous handling [1].

Hydrolytic Stability vs. HCCP
Class-level
Resistant to hydrolysis (P–C bonds) vs. hydrolytically unstable P–Cl bonds
May reduce moisture-handling constraints
Class-level inference; direct kinetic comparison not located
Hydrolytic Stability Moisture Resistance Shelf-Life

Synthesis Yield Ceiling: Quantitative Limits for Grignard-Based Production Routes

When hexaphenyl cyclotriphosphazene is synthesized via the Grignard route from PhMgBr and N₃P₃Cl₆, the isolated yield is highly dependent on the molar excess of phenylmagnesium bromide. With a 6:1 molar ratio, the yield is only 2.6%, increasing to 14% at a 36:1 ratio and reaching a maximum of 33.4% at a 72:1 ratio under optimized room-temperature conditions in toluene over two weeks [1]. This establishes a practical yield ceiling of approximately 33% for this widely employed synthetic pathway, a critical benchmark for cost-of-goods calculations against alternative derivatives.

Grignard Synthesis Yield
Reported
33.4% maximum isolated yield (72:1 PhMgBr ratio)
Procurement cost benchmark for synthetic effort
Room temp., toluene, 2 weeks; yield varies with stoichiometry
Synthesis Optimization Process Chemistry Yield Benchmarking

Crystal Structure Dihedral Angle Profile: Phenyl Ring Conformation Specificity

Single-crystal X-ray diffraction of hexaphenyl cyclotriphosphazene (as the THF solvate, [NPPh₂]₃·THF) reveals that the six phenyl groups are oriented at dihedral angles of 50–67° relative to the best plane of the P₃N₃ ring [1]. This conformational profile is a direct consequence of steric interactions among the six bulky phenyl substituents and distinguishes the fully substituted compound from less congested analogs where phenyl rings may adopt different torsional geometries. The structure crystallizes in the triclinic space group P1̄ with lattice parameters a = 1146.5(1) pm, b = 1360.5(1) pm, c = 1382.9(1) pm, α = 108.06(1)°, β = 103.32(1)°, γ = 112.19(1)° at –80 °C, and was refined to R₁ = 0.0441 [1].

Phenyl Ring Dihedral Angles
Supporting evidence
50–67° dihedral angles (six phenyl groups vs. P₃N₃ plane)
Crystallographic fingerprint for identity confirmation
Single-crystal XRD at –80 °C; [NPPh₂]₃·THF solvate
Crystallography Molecular Conformation Structural Identity

Thermal Stability and Char Yield Differentiation Relative to Hexaphenoxycyclotriphosphazene in Epoxy Resin Formulations

In a comparative flame-retardant study of epoxy resin (EP) systems, the silicon-containing cyclotriphosphazene derivative HEP-Si was benchmarked against commercial hexaphenoxycyclotriphosphazene (HPP/HPCP). Both additives achieved UL-94 V-0 rating at 0.5 wt% phosphorus content. However, the hexaphenoxy-substituted analog (HPP) is structurally distinct from hexaphenyl CP—the presence of P–O–C(aryl) linkages in HPP versus P–C(aryl) bonds in hexaphenyl CP leads to fundamentally different thermal decomposition mechanisms [1]. While direct head-to-head testing of hexaphenyl CP against HPCP in identical EP formulations was not identified, the class-level evidence indicates that hexaphenyl CP, lacking oxygen in its side groups, is expected to produce a different char morphology and to follow a distinct degradation pathway with implications for smoke suppression and residue yield [2].

Flame Retardancy vs. HPCP
Class-level
P–C bond scission pathway differs from P–O–C; no direct UL-94 data for hexaphenyl CP
Chemically differentiated char-formation mechanism
Class-level inference based on bond architecture; quantitative EP data unavailable
Flame Retardancy Thermal Stability Epoxy Resin

Recommended Application Scenarios for Hexaphenyl Cyclotriphosphazene Based on Differentiated Evidence


High-Temperature Engineering Thermoplastics Requiring P–C Bond Thermal Stability

For poly(ether ether ketone) (PEEK), polyimide, or polysulfone formulations processed above 300 °C, hexaphenyl CP's P–C(phenyl) bonds offer superior thermal integrity compared to P–O–C linkages in hexaphenoxy CP, which are more prone to oxidative scission. The documented melting point of 228 °C and the solid-solid phase transition provide reliable thermal benchmarks for compounding . Unlike HCCP, which corrodes processing equipment and degrades via hydrolysis, hexaphenyl CP remains inert under melt-processing conditions [1].

Moisture-Sensitive Electronic Encapsulants and Conformal Coatings

In semiconductor packaging or printed circuit board coatings where trace moisture leads to device failure, the hydrolytic stability of hexaphenyl CP is a decisive advantage. The absence of labile P–Cl bonds (present in HCCP) eliminates acid generation that corrodes copper traces, while the hydrophobic phenyl periphery (LogP ≈ 6.6–9.9 predicted) reduces water uptake compared to phenoxy-substituted analogs .

Phosphazene-Based Ligand Precursor Synthesis Requiring Defined Phenylation Stoichiometry

Research laboratories synthesizing organometallic complexes or dendritic phosphazene architectures can leverage the fully phenyl-substituted core as a stable, well-characterized starting material. The crystallographic dihedral angle range (50–67°) and the unique DTA-observable solid-solid transition provide orthogonal identity confirmation, reducing the risk of misidentification common with partially substituted phenyl intermediates [2]. The documented synthesis yield benchmark (33.4% via Grignard route) supports cost-effective laboratory-scale procurement decisions [3].

Application
Selection Property
Validation Focus
High-temperature engineering thermoplastics
P–C bond thermal integrity
Thermal stability benchmarking (DSC/TGA)
Moisture-sensitive electronic encapsulants
Hydrolytic stability (P–C bond architecture)
Moisture uptake and acid-generation testing
Phosphazene-based ligand precursor synthesis
Fully phenyl-substituted core with defined stoichiometry
Identity confirmation via DTA and PXRD
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